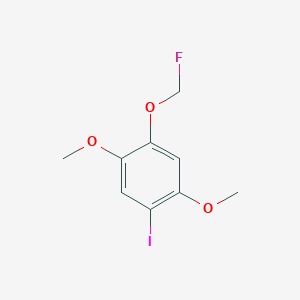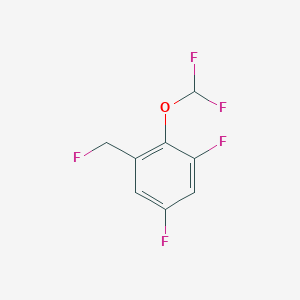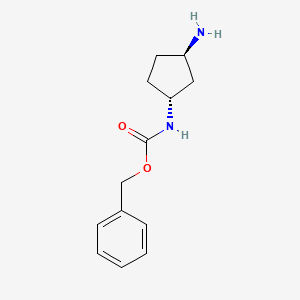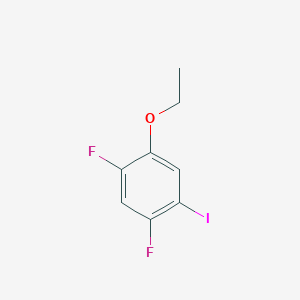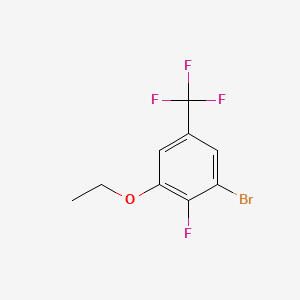
1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and trifluoromethyl substituents
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of ethoxy, fluoro, and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine, ethoxy, fluoro, and trifluoromethyl groups contribute to its reactivity and ability to form bonds with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene
- 1-Bromo-3-methoxy-5-trifluoromethyl-benzene
These compounds share similar structural features but differ in the position and type of substituents, which can affect their chemical properties and reactivity
Eigenschaften
Molekularformel |
C9H7BrF4O |
|---|---|
Molekulargewicht |
287.05 g/mol |
IUPAC-Name |
1-bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(9(12,13)14)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WQBSYYWRVOTTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


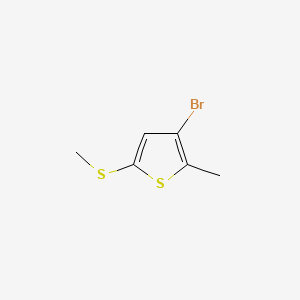

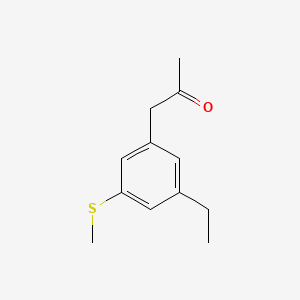
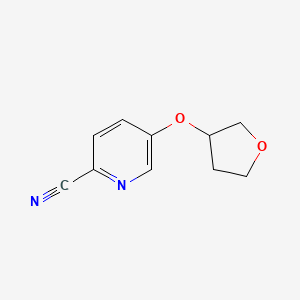

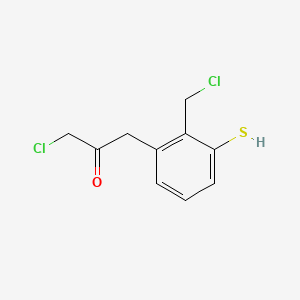
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
